Home > Products > Screening Compounds P5316 > 3-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
3-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide -

3-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide

Catalog Number: EVT-4678505
CAS Number:
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{[(4-bromophenyl)amino]carbonothioyl}benzamide []

  • Compound Description: N-{[(4-bromophenyl)amino]carbonothioyl}benzamide is a benzamide derivative characterized by the presence of a carbonothioyl group linked to a benzamide moiety. The compound has been synthesized and characterized using spectroscopic techniques like IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. Single crystal X-ray diffraction data revealed its crystal structure, showing it crystallizes in a monoclinic space group with a strong intramolecular hydrogen bond. []

2. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

  • Compound Description: Venetoclax N-oxide (VNO) is an identified oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating certain blood cancers. Characterized by spectroscopic techniques and synthesized through the oxidation of Venetoclax, VNO exhibits a similar molecular weight to Venetoclax and its other related impurity, VHA. This impurity is significant in the context of drug development and quality control for Venetoclax. []

3. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another significant oxidative impurity of Venetoclax, similar in molecular weight to Venetoclax and its N-oxide counterpart (VNO). It forms from VNO through a Meisenheimer rearrangement. Like VNO, the presence of VHA is crucial in controlling the quality and purity of Venetoclax during drug manufacturing. []

4. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives []

  • Compound Description: This group of compounds, based on the N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide scaffold, have been studied for their antimicrobial activity. The research highlighted the influence of substituents on the phenyl ring, indicating that electron-donating groups, like hydroxyl and amino groups, generally led to increased antimicrobial potency. []

5. (Z)-3,5-Dichloro-N-(3-(4-substitutedphenyl)-4-phenylthiazole-2(3H)-ylide)benzamide []

  • Compound Description: These are a series of 1,3-thiazole heterocyclic compounds prepared from corresponding 2,4-dichloro-N-{[(4-substitutedphenyl)amino]carbonothioyl}benzamide derivatives through a base-catalyzed S-cyclization reaction. These compounds' structures were confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, elemental analysis, and X-ray crystallography. []

6. N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) []

  • Compound Description: This benzamide derivative, denoted as A8, was synthesized and investigated for its antioxidant activity in a study involving carbon tetrachloride-induced oxidative stress in rats. Exhibiting an impressive 86.6% inhibition, A8 emerged as one of the most active compounds within the benzamide series tested. This finding highlights the potential of phenolic hydroxyl substitutions in benzamide derivatives for antioxidant activity. []

7. N{[(4-methoxyphenyl) amino] carbonothioyl} benzamide (H10) []

  • Compound Description: H10, another benzamide derivative, displayed significant antioxidant activity in a study focused on mitigating carbon tetrachloride-induced oxidative stress in rats. Demonstrating 87.7% inhibition, H10 proved to be among the most potent compounds in the tested benzamide series. This result emphasizes the beneficial impact of methoxy substitutions on the phenyl ring for enhancing antioxidant activity. []

8. N-(2-phenylethyl)piperidine-1-carbothioamide (B3) []

  • Compound Description: B3, a heterocyclic thiourea derivative, showcased considerable antioxidant activity in a study evaluating its protective effect against carbon tetrachloride-induced oxidative stress in rats. Demonstrating an 84.4% inhibition rate, B3 proved to be among the more active compounds within the heterocycle-based thioureas tested, highlighting the potential of the piperidine nucleus in contributing to antioxidant activity. []

9. N-(2-phenylethyl)morpholine-4-carbothioamide (B4) []

  • Compound Description: Classified as a heterocyclic thiourea derivative, B4 exhibited noteworthy antioxidant activity in a study examining its protective effects against carbon tetrachloride-induced oxidative stress in rats. With an 86.7% inhibition rate, B4 was among the most effective compounds within the heterocycle-based thioureas tested. This outcome underscores the potential of the morpholine nucleus in bolstering antioxidant activity. []

10. Substituted N-(phenyl(piperidin-2-yl)methyl)benzamide derivatives []

  • Compound Description: This group of compounds, characterized by the N-(phenyl(piperidin-2-yl)methyl)benzamide core structure, has been investigated for its potential therapeutic applications. These derivatives typically exist as optical isomers or diastereoisomers and are often synthesized as salts with acids for enhanced stability or solubility. The specific pharmacological activities and applications of these compounds would depend on the nature and position of the substituents on the benzamide and piperidine rings. []

11. Benzamide, N-methylbenzamide, and N,N-dimethylbenzamide []

  • Compound Description: These compounds, representing benzamide and its N-methylated derivatives, are fundamental building blocks in organic chemistry and are frequently used as model compounds to study the impact of N-methylation on benzamide's conformational preferences and reactivity. []

12. 2-fluoro-, 2-chloro-, and N-methyl-2-methoxy benzamide []

  • Compound Description: This series of substituted benzamides offers insights into the impact of electron-withdrawing (fluoro, chloro) and electron-donating (methoxy) groups on the conformational preferences and reactivity of the benzamide moiety. Understanding the electronic effects of these substituents in simpler benzamide derivatives is crucial for predicting the target compound's behavior. []

13. cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935) []

  • Compound Description: ORG25935 is a Glycine transporter 1 (GlyT1) inhibitor, showcasing its potential in treating neuropathic pain. Intravenous or intrathecal administration of ORG25935 effectively reduces allodynia in mouse models of neuropathic pain. []

14. Sarcosine []

  • Compound Description: Beyond its role as an amino acid, sarcosine acts as a Glycine transporter 1 (GlyT1) inhibitor. Similar to ORG25935, both intravenous and intrathecal administration of sarcosine effectively alleviates allodynia in neuropathic pain mouse models. []

15. 4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543) []

  • Compound Description: Identified as a Glycine transporter 2 (GlyT2) inhibitor, ORG25543 shows promise in managing neuropathic pain. Intravenous or intrathecal administration effectively diminishes allodynia in neuropathic pain mouse models. []

16. (O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393) []

  • Compound Description: ALX1393 is another Glycine transporter 2 (GlyT2) inhibitor that has demonstrated potential in treating neuropathic pain. Like other GlyT2 inhibitors, its intravenous or intrathecal administration effectively reduces allodynia in mouse models. []

17. 4-(4-oxo-2-thioxo-1, 2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide []

  • Compound Description: Synthesized from 2-amino-N-(4-sulfamoyl phenyl) benzamide and carbon disulfide, this compound acts as an intermediate in producing disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylates, which exhibit antiulcer activity. []

18. Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylates []

  • Compound Description: These compounds are synthesized by reacting 4-(4-oxo-2-thioxo-1, 2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide with paraformaldehyde and various 1,4-dihydropyridine derivatives. Exhibiting promising anti-ulcer activity comparable to ranitidine, these compounds show enhanced activity when substituted with methoxy and nitro groups. []

19. 2-cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline (DU124183) []

  • Compound Description: DU124183 is an imidazoquinoline derivative that acts as an allosteric modulator of the human A3 adenosine receptor (A3AR). Its ability to influence A3AR activity makes it a subject of interest in studying receptor function and potential therapeutic applications related to A3AR modulation. []

20. 4-methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455) []

  • Compound Description: VUF5455, a pyridinylisoquinoline derivative, functions as an allosteric modulator of the human A3 adenosine receptor (A3AR). It binds to an allosteric site on the receptor, thereby altering the binding affinity and/or efficacy of orthosteric ligands, including agonists and antagonists. This modulation of A3AR activity makes VUF5455 valuable in investigating receptor function and potential therapeutic applications related to A3AR modulation. []

21. 5-(N,N-hexamethylene)-amiloride (HMA) []

  • Compound Description: HMA, an amiloride analog, is another allosteric modulator of the human A3 adenosine receptor (A3AR). Its influence on A3AR activity highlights its potential as a tool for studying receptor function and its implications for therapeutic applications related to A3AR modulation. []

22. N(6)-(4-amino-3-[(125)I]iodobenzyl)-5'-N-methylcarboxamidoadenosine []

  • Compound Description: This radiolabeled adenosine derivative serves as a valuable tool for studying agonist binding to adenosine receptors, including the A3 adenosine receptor. Its use in radioligand binding assays helps elucidate the affinity and kinetics of ligand-receptor interactions, contributing significantly to understanding receptor function and developing new drugs targeting these receptors. []

23. [(3)H]8-ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2.1-i]purin-5-one (PSB-11) []

  • Compound Description: PSB-11 is a radiolabeled antagonist used to study the A3 adenosine receptor. It helps characterize antagonist binding sites and investigate the potential allosteric interactions between ligands at this receptor. []

24. Benzamide derivatives with a pyrimidinyl, pyridinyl, phenyl, quinoxalinyl, or isoquinolinyl group []

  • Compound Description: This broad class of benzamide derivatives is characterized by the presence of a pyrimidinyl, pyridinyl, phenyl, quinoxalinyl, or isoquinolinyl group attached to the benzamide moiety. These compounds are described as potential inhibitors of specific tyrosine kinases, including ABL1, ABL2, and BCR-ABL1. The inhibitory activity of these compounds makes them relevant to developing new therapeutic agents for treating cancers and other diseases associated with dysregulated kinase activity. []

25. 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones []

  • Compound Description: These heterocyclic compounds, synthesized via cyclization of N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides, were evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. The study highlighted specific derivatives' potent anticonvulsant and analgesic activities without significant toxicity. []

26. N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides []

  • Compound Description: This class of compounds serves as precursors to 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones. These benzamide derivatives, containing benzothiazole and thiourea moieties, undergo cyclization to form the triazinobenzothiazole ring system, leading to compounds with potential anticonvulsant and analgesic activities. []

27. 4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one derivatives [, ]

  • Compound Description: This group of compounds, characterized by a substituted azetidinone ring linked to a benzothiazole moiety, was synthesized and explored for anthelmintic [] and anti-inflammatory activities. [] The research emphasized the impact of substituents on the benzothiazole ring, signifying their role in the compound's biological activities.

28. 4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (1–20) []

  • Compound Description: These indapamide derivatives were designed and synthesized as potential anticancer agents with pro-apoptotic properties. They are characterized by the presence of a substituted thiourea moiety linked to a sulfonyl group attached to the benzamide ring. One of these compounds, 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (12, SGK 266), exhibited promising pro-apoptotic activity against melanoma cell lines. []

29. 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (21–31) []

  • Compound Description: These indapamide derivatives, designed as potential anticancer agents, are characterized by a substituted thiazolidine ring linked to a sulfonyl group attached to the benzamide ring. []

30. 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide) []

  • Compound Description: Indapamide, a sulfonamide derivative, is a diuretic drug commonly used to treat hypertension. It acts by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubule of the nephron in the kidney. []

31. 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile []

  • Compound Description: This compound is a key starting material in synthesizing Gefitinib, an anticancer drug. []

32. 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile []

  • Compound Description: These compounds are intermediates in the synthesis of Gefitinib, obtained from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile through transfer hydrogenation. []

33. N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine (5) []

  • Compound Description: This compound is a crucial intermediate in synthesizing Gefitinib. It is synthesized from a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. []

Properties

Product Name

3-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide

IUPAC Name

3-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C19H20N4O3S2/c1-3-16(24)22-18(27)20-13-7-9-14(10-8-13)21-19(28)23-17(25)12-5-4-6-15(11-12)26-2/h4-11H,3H2,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28)

InChI Key

FDSZSHFMRRNPKE-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.